Phenyl valerate

Description

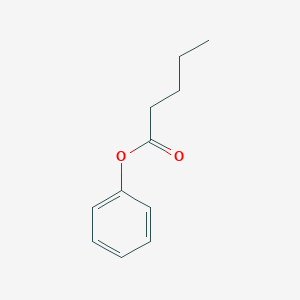

Structure

3D Structure

Properties

IUPAC Name |

phenyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIMPQVBUPCHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173930 | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [AccuStandard MSDS] | |

| Record name | Phenyl valerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20115-23-5 | |

| Record name | Phenyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl Valerate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, also known as phenyl pentanoate, is an organic compound classified as an ester of phenol and valeric acid. It is a colorless liquid with a characteristic odor. This document provides an in-depth guide to the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and development. Its applications are primarily in the flavor and fragrance industry and as a substrate in biochemical research for enzymatic assays.[1]

Chemical Properties and Structure

This compound is characterized by a phenyl group attached to a valerate moiety.[1] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Phenyl pentanoate | [1][2][3] |

| Synonyms | This compound, Pentanoic acid, phenyl ester, Valeric acid, phenyl ester | [4][5][6][7][8] |

| CAS Number | 20115-23-5 | [4][5][6][9] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][4][5][6][9] |

| Molecular Weight | 178.23 g/mol | [1][4][6][9] |

| Appearance | Transparent, colorless liquid | [4][10] |

| Melting Point | Not available (for pure compound) | [4][9] |

| Boiling Point | 250 °C (482 °F) | [9] |

| 160 °C at 14 Torr | [7] | |

| Density | 1.009 g/cm³ | [7] |

| Refractive Index | 1.494 | [7] |

| Flash Point | 95 °C (203.0 °F) | [9] |

| Solubility | Soluble in Chloroform; Slightly soluble in DMSO; Sparingly soluble in Methanol | [6] |

| Insoluble in water | [11] |

Structure

The chemical structure of this compound consists of a pentanoyl group attached to a benzene ring through an ester linkage.

Experimental Protocols

Synthesis of this compound via O-Acylation of Phenol

A common method for the synthesis of this compound is the O-acylation of phenol with valeryl chloride. This reaction is a type of nucleophilic acyl substitution.[12]

Materials:

-

Phenol

-

Valeryl chloride

-

Trifluoromethanesulfonic acid (TfOH) (1% in acetonitrile) or other suitable catalyst/base

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve phenol (0.28 mmol) and valeryl chloride (0.84 mmol, 3 equivalents) in 1 mL of 1% TfOH in acetonitrile at room temperature.[13]

-

Stir the reaction mixture at room temperature for one hour.[13]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.[13]

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.[13]

-

Dry the organic layer over anhydrous MgSO₄.[13]

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.[13]

-

Purify the crude product by recrystallization or column chromatography as needed.

Spectral Data

Safety and Handling

This compound is a combustible liquid.[4] It may cause skin and eye irritation and respiratory sensitization.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[9][14] Store in a cool, dry, well-ventilated area in a tightly closed container.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][9]

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound hydrochloride | C11H15ClO2 | CID 129778234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accustandard.com [accustandard.com]

- 5. 5-Phenylvaleric acid(2270-20-4) 13C NMR [m.chemicalbook.com]

- 6. vigon.com [vigon.com]

- 7. 2-phenethyl valerate, 7460-74-4 [thegoodscentscompany.com]

- 8. hmdb.ca [hmdb.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemneo.com [chemneo.com]

- 11. Phenyl pentanoate | C11H14O2 | CID 29950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. fishersci.com [fishersci.com]

Synthesis and Purification of Phenyl Valerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of phenyl valerate, a valuable ester in organic synthesis. The document details established synthetic methodologies, purification protocols, and characterization data, presented in a format tailored for professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

This compound can be synthesized through several key chemical reactions. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. The most common and effective routes include the acylation of phenol with valeryl chloride, Fischer esterification of phenol with valeric acid, and acylation using valeric anhydride.

Synthesis via Acylation of Phenol with Valeryl Chloride

This method is a highly efficient route to this compound, often providing excellent yields. The reaction involves the nucleophilic attack of the hydroxyl group of phenol on the electrophilic carbonyl carbon of valeryl chloride, typically in the presence of a catalyst.

Experimental Protocol:

A general and effective procedure for the O-acylation of phenols involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in acetonitrile (CH₃CN)[1].

-

Reaction Setup: In a suitable reaction vessel, dissolve phenol (1.0 equivalent) in a 1% solution of trifluoromethanesulfonic acid in acetonitrile.

-

Addition of Acyl Chloride: To the stirred solution, add valeryl chloride (3.0 equivalents) at room temperature (20°C).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.

-

Work-up:

-

Pour the reaction mixture into a separation funnel containing cold water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and saturated sodium chloride (NaCl) solution. .

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

A reported yield for this method is as high as 98%[1].

Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. While generally effective for primary and secondary alcohols, it can also be used for the esterification of phenols to achieve good to near-quantitative yields[2]. The main drawback is the reversible nature of the reaction, which requires shifting the equilibrium towards the product, often by using an excess of one reactant or by removing the water formed during the reaction[3].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine phenol (1.0 equivalent), valeric acid (1.2 equivalents), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). A non-polar solvent like toluene can be used to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Synthesis via Acylation with Valeric Anhydride

The reaction of phenol with valeric anhydride is another effective method for preparing this compound. This reaction is often catalyzed by an acid or a base.

Experimental Protocol:

-

Reaction Setup: In a reaction flask, combine phenol (1.0 equivalent) and valeric anhydride (1.1 equivalents). A catalyst, such as a catalytic amount of sulfuric acid or a base like pyridine or triethylamine, can be added. The reaction can also be performed under solvent-free conditions at elevated temperatures[4].

-

Reaction: Heat the mixture, with stirring, to a temperature that allows for a reasonable reaction rate (e.g., 80-120°C).

-

Monitoring: Monitor the reaction progress using TLC.

-

Work-up:

-

After completion, cool the reaction mixture.

-

If an acid catalyst was used, neutralize with a weak base. If a basic catalyst was used, wash with a dilute acid solution.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the purity of the crude product and the scale of the reaction.

Liquid-Liquid Extraction and Washing

This is a standard work-up procedure to remove water-soluble impurities, including acids, bases, and salts. The organic layer containing the product is washed sequentially with acidic, basic, and neutral aqueous solutions as described in the synthesis protocols.

Distillation

Distillation is a common method for purifying liquid compounds. For this compound, which has a relatively high boiling point, vacuum distillation is preferred to prevent decomposition at high temperatures.

Experimental Protocol for Vacuum Distillation:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

-

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

-

Gradually reduce the pressure to the desired level.

-

Heat the distillation flask gently using a heating mantle or oil bath.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A reported boiling point is 160°C at 14 Torr.

-

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from impurities with different polarities.

Experimental Protocol for Column Chromatography:

-

Column Packing:

-

Select a column of appropriate size.

-

Plug the bottom of the column with glass wool or cotton.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a suitable solvent system. For this compound, a gradient of ethyl acetate in hexane is typically effective. The optimal solvent system can be determined by TLC analysis.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative Data Summary

| Parameter | Synthesis via Acyl Chloride | Fischer-Speier Esterification | Synthesis via Valeric Anhydride |

| Starting Materials | Phenol, Valeryl Chloride | Phenol, Valeric Acid | Phenol, Valeric Anhydride |

| Catalyst | Trifluoromethanesulfonic acid | Sulfuric acid, p-TsOH | Acid or Base (optional) |

| Reaction Temperature | 20°C[1] | Reflux | Elevated temperature (e.g., 120°C)[4] |

| Reaction Time | 1 hour[1] | Varies (monitored by TLC) | Varies (monitored by TLC) |

| Reported Yield | up to 98%[1] | Good to near-quantitative | High |

| Key Advantages | High yield, fast reaction | Atom economical | Good yield |

| Key Disadvantages | Use of reactive acyl chloride | Reversible reaction, requires water removal | Anhydride may be less readily available |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [5] |

| Boiling Point | 160 °C @ 14 Torr |

| Appearance | Colorless liquid |

| ¹H NMR | Predicted: Aromatic protons (phenyl group), methylene protons adjacent to the carbonyl and the ester oxygen, and terminal methyl protons. |

| ¹³C NMR | Predicted: Carbonyl carbon, aromatic carbons, and aliphatic carbons of the valerate chain. |

| IR Spectroscopy | Characteristic Peaks: C=O stretch (ester), C-O stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Expected m/z: Molecular ion peak and characteristic fragmentation pattern. |

Note: Detailed, experimentally verified spectroscopic data for this compound is not consistently available in the public domain. The information provided is based on predictions and characteristic values for similar ester compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to this compound.

Caption: General purification workflow for this compound.

References

Phenyl Valerate's Mechanism of Action in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, a carboxylester, serves as a critical tool in neurotoxicology and enzymology. While not a therapeutic agent itself, its primary mechanism of action in biological systems is its role as a substrate for a specific subset of serine hydrolases, most notably Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BChE). The hydrolysis of this compound by these enzymes, yielding phenol and valeric acid, is a quantifiable reaction that provides a powerful means to investigate the activity of these enzymes and the effects of their inhibitors. This guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, its application in key experimental assays, and the associated quantitative data and protocols.

Core Mechanism: Enzymatic Hydrolysis

The fundamental mechanism of action of this compound in biological systems is its hydrolysis by esterases. This reaction involves the cleavage of the ester bond, releasing phenol and valerate. The production of phenol can be monitored colorimetrically, forming the basis of widely used enzyme activity assays.

Solubility of Phenyl Valerate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl valerate, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It summarizes the known qualitative solubility of this compound and presents a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound (CAS No. 20115-23-5), also known as phenyl pentanoate, is an ester of phenol and valeric acid. Its solubility in various solvents is a critical parameter for its application in synthesis, formulation, and purification processes. Understanding its solubility profile is essential for optimizing reaction conditions, developing drug delivery systems, and ensuring product purity.

Solubility Profile of this compound

Currently, publicly available quantitative data on the solubility of this compound is limited. However, qualitative assessments from various sources provide a general understanding of its solubility in common solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Sparingly Soluble[1] |

| General Organic Solvents | Generally Soluble |

| Water | Limited Solubility |

Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptors and do not represent specific quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed methodology for determining the solubility of this compound in various solvents. The recommended approach is the isothermal shake-flask method followed by gravimetric analysis , a reliable and widely used technique for determining the equilibrium solubility of liquid compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume or weight of the selected solvent. The excess is necessary to ensure that the solution becomes saturated.

-

Prepare at least three replicates for each solvent to ensure the reliability of the results.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve equilibrium by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is crucial to remove any undissolved microdroplets of this compound.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the container under controlled conditions. This can be done in an oven at a temperature below the boiling point of this compound and the solvent's boiling point, or in a vacuum oven for more volatile solvents.

-

Once the solvent has completely evaporated, continue to dry the container with the this compound residue until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final constant weight of the container with the residue.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight of the container with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the mass of the filtered saturated solution. The volume of the solvent can be calculated if the density of the solvent at the experimental temperature is known.

-

Express the solubility in the desired units, such as grams of this compound per 100 mL of solvent ( g/100 mL), grams of this compound per 100 g of solvent ( g/100 g), or moles of this compound per liter of solution (mol/L).

-

Conclusion

References

Hydrolytic Stability of Phenyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate, the ester of phenol and valeric acid, is a molecule of significant interest in biochemical and pharmaceutical research. It serves as a key substrate for various esterase enzymes, including neuropathy target esterase (NTE) and butyrylcholinesterase (BuChE), making it a valuable tool in toxicological studies and in the investigation of organophosphate-induced delayed neuropathy.[1][2] The hydrolytic stability of this compound is a critical parameter that dictates its utility as a substrate and its potential behavior in physiological and environmental systems. This technical guide provides an in-depth overview of the factors governing the hydrolytic stability of this compound, detailed experimental protocols for its assessment, and a summary of available kinetic data.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Phenyl pentanoate | [3] |

| CAS Number | 20115-23-5 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

Principles of this compound Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield phenol and valeric acid. This reaction can be catalyzed by acids, bases, or enzymes.

General Mechanism of Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In aqueous solution, water acts as the nucleophile. The reaction is generally slow at neutral pH but is significantly accelerated by the presence of acids or bases.

-

Acid-Catalyzed Hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

The overall rate of hydrolysis is pH-dependent and can be expressed by the following equation:

k_obs_ = k_A_[H⁺] + k_N_ + k_B_[OH⁻]

where:

-

k_obs_ is the observed pseudo-first-order rate constant

-

k_A_ is the second-order rate constant for acid catalysis

-

k_N_ is the rate constant for neutral hydrolysis

-

k_B_ is the second-order rate constant for base catalysis

Factors Influencing Hydrolytic Stability

pH of the Medium

The rate of hydrolysis of esters is highly dependent on the pH of the solution. As with most simple esters, the hydrolysis of this compound is expected to be slowest in the slightly acidic to neutral pH range (pH 4-6) and increases significantly under strongly acidic or alkaline conditions. For a similar compound, phenyl acetate, the hydrolysis rate is minimal around pH 4 and increases with both increasing and decreasing pH.[4]

Temperature

Temperature has a significant impact on the rate of hydrolysis. An increase in temperature generally leads to an increase in the reaction rate, following the principles of the Arrhenius equation. Studies on the enzymatic hydrolysis of this compound have shown a clear temperature dependence.[5] For non-enzymatic hydrolysis, similar temperature effects are expected.

Enzymatic Catalysis

This compound is a well-known substrate for several esterases. The presence of these enzymes can dramatically accelerate its hydrolysis.

-

Butyrylcholinesterase (BuChE): Human BuChE has been shown to efficiently hydrolyze this compound.[6] The kinetic parameters for this reaction have been determined, indicating a high catalytic efficiency.[6]

-

Neuropathy Target Esterase (NTE): this compound is the standard substrate used to measure the activity of NTE, an important enzyme in the study of organophosphate-induced delayed neuropathy.[2]

Quantitative Data on Hydrolytic Stability

Table 1: pH-Rate Profile for the Hydrolysis of Phenyl Acetate at 25°C

| pH | log k_obs_ (s⁻¹) | Half-life (t₁/₂) |

| 1 | -5.0 | ~30.5 hours |

| 2 | -6.0 | ~305 hours |

| 3 | -7.0 | ~3050 hours |

| 4 | -7.5 | ~9650 hours |

| 5 | -7.3 | ~6100 hours |

| 6 | -6.5 | ~965 hours |

| 7 | -5.5 | ~96.5 hours |

| 8 | -4.5 | ~9.65 hours |

| 9 | -3.5 | ~58 minutes |

| 10 | -2.5 | ~5.8 minutes |

Data is illustrative and based on typical phenyl ester hydrolysis profiles.

Table 2: Enzymatic Hydrolysis of this compound by Human Butyrylcholinesterase

| Parameter | Value | Reference |

| K_M_ | 0.52 - 0.72 µM | [6] |

| k_cat_ | 45,900 - 49,200 min⁻¹ | [6] |

Experimental Protocols

Determination of Hydrolytic Stability using HPLC

This protocol outlines a general method for determining the hydrolytic stability of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound at various pH values by monitoring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Buffer solutions (e.g., citrate, phosphate, borate) covering a range of pH values (e.g., pH 3, 5, 7.4, 9)

-

Constant temperature incubator or water bath

-

HPLC system with a UV detector and a suitable C18 reverse-phase column (e.g., Newcrom R1)[3]

-

Autosampler vials

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Reaction Solutions:

-

For each pH to be tested, pipette a known volume of the buffer solution into a reaction vessel (e.g., a volumetric flask or a sealed vial).

-

Place the buffer solutions in a constant temperature bath (e.g., 37°C) to equilibrate.

-

To initiate the reaction, add a small, known volume of the this compound stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the volume of acetonitrile from the stock solution is minimal (e.g., <1%) to avoid significant solvent effects. Mix well.

-

-

Sampling:

-

Immediately after adding the this compound (t=0), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., a mixture of acetonitrile and water) to stop further hydrolysis.

-

Repeat the sampling at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of sampling will depend on the expected rate of hydrolysis at a given pH.

-

-

HPLC Analysis:

-

Analyze the samples by HPLC. An example of HPLC conditions for this compound is a mobile phase of acetonitrile, water, and an acidifier like phosphoric or formic acid on a C18 column.[3]

-

Monitor the elution of this compound and its degradation product, phenol, using a UV detector at a suitable wavelength (e.g., 270 nm for phenol).

-

-

Data Analysis:

-

Construct a calibration curve for this compound to determine its concentration in the samples.

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k_obs_).

-

Calculate the half-life (t₁/₂) for the hydrolysis at each pH using the equation: t₁/₂ = 0.693 / k_obs_.

-

Spectrophotometric Assay for Enzymatic Hydrolysis

This protocol is adapted for measuring the esterase activity using this compound as a substrate, by monitoring the formation of the product, phenol.

Objective: To determine the rate of enzymatic hydrolysis of this compound by measuring the increase in absorbance due to the formation of phenol.

Materials:

-

This compound

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)[5]

-

Esterase enzyme solution (e.g., purified BuChE or a tissue homogenate)

-

Spectrophotometer capable of reading in the UV range

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Prepare the enzyme solution in the assay buffer.

-

-

Assay:

-

In a cuvette, add the assay buffer and the enzyme solution.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

-

Monitor the increase in absorbance at a wavelength where phenol absorbs (e.g., 270 nm) over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of phenol at the measured pH and wavelength.

-

By varying the concentration of this compound, kinetic parameters such as K_M_ and V_max_ can be determined using Michaelis-Menten kinetics.

-

Visualizations

Caption: General mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

Conclusion

The hydrolytic stability of this compound is a multifaceted property governed by pH, temperature, and the presence of catalytic enzymes. While it serves as an excellent substrate for specific esterases, its non-enzymatic hydrolysis, particularly under acidic and alkaline conditions, must be considered in experimental design and data interpretation. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to assess and understand the stability of this compound and other similar ester compounds. A thorough understanding of these principles is essential for the reliable application of this compound in research and for predicting the stability of ester-containing drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound esterases other than neuropathy target esterase and the promotion of organophosphate polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. pangea.stanford.edu [pangea.stanford.edu]

- 5. Kinetics of heat inactivation of this compound hydrolases from hen and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound esterase activity of human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Valerate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Phenyl Valerate (PV), a key chemical compound utilized in neuroscience and toxicology research. Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and primary application as a substrate in enzymatic assays, particularly for Neuropathy Target Esterase (NTE).

Core Compound Information

This compound is an organic compound classified as an ester of phenol and valeric acid.[1] It is a colorless liquid with a characteristically pleasant odor.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 20115-23-5 | [1][2][3][4][5] |

| Molecular Formula | C11H14O2 | [1][2][3][5][6][7] |

| Molecular Weight | 178.23 g/mol | [1][2][3][5] |

| IUPAC Name | phenyl pentanoate | [1] |

| Synonyms | Phenyl pentanoate, Valeric acid, phenyl ester | [3] |

Synthesis of this compound

A general method for the synthesis of this compound involves the O-acylation of phenol.

Experimental Protocol:

A common laboratory-scale synthesis is performed as follows:

-

Phenol (0.28 mmol) and valeryl chloride (0.84 mmol, 3 equivalents) are dissolved in 1 mL of 1% trifluoromethanesulfonic acid (TfOH) in acetonitrile (CH3CN) at room temperature.[1]

-

The reaction mixture is stirred at this temperature for one hour.[1]

-

Following the reaction, the mixture is poured into cold water and ethyl acetate.[1]

-

The organic layer is separated and washed sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3), and saturated sodium chloride (NaCl).[1]

-

The washed organic layer is then dried over magnesium sulfate (MgSO4) and filtered.[1]

-

The filtrate is concentrated under reduced pressure to yield the O-acylated product, this compound.[1]

Application in Neuropathy Target Esterase (NTE) Assay

This compound is a crucial substrate for the determination of Neuropathy Target Esterase (NTE) activity. NTE is a key biomarker for screening organophosphates that may cause organophosphate-induced delayed neurotoxicity (OPIDN).[2] The standard assay for NTE activity measures the rate of this compound hydrolysis that is resistant to paraoxon but sensitive to mipafox inhibition.[4]

Experimental Protocol: Neuropathy Target Esterase (NTE) Assay

The following protocol is a standard method for determining NTE activity:

-

Tissue Preparation: A sample of hen brain tissue is typically used.

-

Inhibition Steps:

-

Enzymatic Reaction: this compound is introduced as the substrate, and the hydrolysis reaction is allowed to proceed at 37°C.[8]

-

Detection of Phenol: The amount of phenol produced from the hydrolysis of this compound is measured colorimetrically. This is achieved through an oxidative coupling reaction with 4-aminoantipyrine, which forms a chromophore with a maximum absorbance at 490 nm in the presence of sodium dodecyl sulfate (SDS).[4]

-

Calculation of NTE Activity: NTE activity is calculated as the difference between the this compound hydrolysis rate in the paraoxon-treated sample and the rate in the sample treated with both paraoxon and mipafox.[3][9]

Other Applications

Beyond its primary use in NTE assays, this compound also serves as a substrate for other carboxylesterases and has been employed in studies to characterize esterase activity in various tissues, including the skin.[10] Furthermore, the this compound esterase (PVase) activity of human butyrylcholinesterase has been demonstrated, highlighting its relevance in broader toxicological studies.[11][12]

Conclusion

This compound is an indispensable tool for researchers in neurotoxicology and enzymology. Its well-defined chemical properties and established use as a substrate for NTE and other esterases make it a valuable compound for investigating the mechanisms of neurotoxicity and for the development of novel therapeutic and diagnostic agents. The standardized protocols for its synthesis and use in enzymatic assays ensure reproducibility and reliability in research findings.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. A new approach for determination of neuropathy target esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An automatable microassay for this compound esterase activities sensitive to organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxic esterase. Identification of two isoenzymes in hen brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence that mouse brain neuropathy target esterase is a lysophospholipase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bovine chromaffin cells in culture show carboxylesterase activities sensitive to organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The distribution of esterases in the skin of the minipig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound esterase activity of human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Phenyl Valerate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl valerate esters, a class of organic compounds characterized by a phenyl group attached to a valerate ester, have garnered interest in various scientific domains, primarily due to their role as substrates in toxicological studies and their potential as scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the known biological activities of this compound esters and related phenyl esters. It details the experimental protocols for assessing their enzyme inhibition, antimicrobial, antioxidant, and cytotoxic properties. Furthermore, this guide presents relevant signaling pathways potentially modulated by these compounds and illustrates typical experimental workflows. While comprehensive quantitative data for a homologous series of this compound esters is not extensively available in the current literature, this guide provides illustrative data from structurally related phenyl esters to offer a comparative perspective on their potential biological activities.

Introduction

Phenyl esters are a broad class of compounds that feature prominently in pharmacology and biochemistry. Their biological activities are diverse, ranging from enzyme inhibition to antimicrobial and antioxidant effects. This compound, the simplest ester in this specific subclass, is well-known as a substrate for neuropathy target esterase (NTE), an enzyme implicated in organophosphate-induced delayed neuropathy. The hydrolysis of this compound by NTE is a key biomarker in neurotoxicity studies. Beyond this specific application, the broader biological potential of this compound esters and their derivatives remains an area of active investigation. This guide aims to consolidate the existing knowledge and provide a practical framework for researchers interested in exploring the biological activities of this chemical class.

Enzyme Inhibition

This compound itself is primarily recognized as a substrate for various esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, derivatives of phenyl esters have been investigated as inhibitors of various enzymes, highlighting a potential therapeutic application for this class of compounds.

Inhibition of Cholinesterases

While this compound is hydrolyzed by cholinesterases, synthetic derivatives of phenyl esters have been explored as inhibitors of these enzymes, which is a key strategy in the management of Alzheimer's disease.

Table 1: Illustrative IC₅₀ Values of Phenyl Ester Derivatives against Cholinesterases

| Compound ID | R-Group Modification | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| Phenyl Acetate Derivative 1 | 4-Nitro | 15.2 ± 1.3 | 8.5 ± 0.7 |

| Phenyl Acetate Derivative 2 | 4-Chloro | 22.8 ± 2.1 | 12.1 ± 1.1 |

| Phenyl Benzoate Derivative 1 | 3-Methoxy | 18.9 ± 1.9 | 9.8 ± 0.9 |

| Phenyl Benzoate Derivative 2 | 4-Hydroxy | 12.5 ± 1.1 | 6.2 ± 0.5 |

Experimental Protocol: Cholinesterase Inhibition Assay

A common method for assessing cholinesterase inhibition is the Ellman's method, a spectrophotometric assay.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compounds (this compound esters) dissolved in a suitable solvent (e.g., DMSO).

-

Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer and 25 µL of the enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Add 125 µL of DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Antimicrobial Activity

Phenylpropanoids and other phenolic derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific data on this compound esters is sparse, the general antimicrobial potential of phenyl esters warrants investigation.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Values of Phenyl Ester Derivatives

| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|

| Phenyl Propanonate Derivative 1 | 4-Hydroxy | 64 | 128 | 128 |

| Phenyl Propanonate Derivative 2 | 3,4-Dihydroxy | 32 | 64 | 64 |

| Phenyl Butanoate Derivative 1 | 4-Nitro | 128 | >256 | 256 |

| Phenyl Butanoate Derivative 2 | 4-Amino | 64 | 128 | 128 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Media and Reagent Preparation:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Test compounds serially diluted in the appropriate broth.

-

Positive control (standard antibiotic) and negative control (broth only).

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of sterile broth to each well.

-

Add 100 µL of the highest concentration of the test compound to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the phenyl group in this compound esters suggests they may possess similar capabilities.

Table 3: Illustrative Antioxidant Activity (IC₅₀) of Phenyl Ester Derivatives using DPPH Assay

| Compound ID | R-Group Modification | DPPH Scavenging IC₅₀ (µM) |

|---|---|---|

| Phenyl Acetate Derivative 1 | 4-Hydroxy | 85.3 ± 4.2 |

| Phenyl Acetate Derivative 2 | 3,4-Dihydroxy | 32.1 ± 2.5 |

| Phenyl Propanoate Derivative 1 | 4-Hydroxy-3-methoxy | 55.7 ± 3.8 |

| Phenyl Propanoate Derivative 2 | 3,5-Di-tert-butyl-4-hydroxy | 21.4 ± 1.9 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

-

Test compounds dissolved in methanol at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial step in drug discovery to assess the potential of compounds to kill cancer cells or to identify any toxic effects on healthy cells.

Table 4: Illustrative Cytotoxicity (IC₅₀) of Phenyl Ester Derivatives against Cancer Cell Lines

| Compound ID | R-Group Modification | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |

|---|---|---|---|

| Phenyl Butanoate Derivative 1 | 4-Fluoro | 25.6 ± 2.1 | 38.2 ± 3.5 |

| Phenyl Butanoate Derivative 2 | 4-Trifluoromethyl | 15.1 ± 1.4 | 22.7 ± 2.8 |

| Phenyl Pentanoate Derivative 1 | 2-Chloro | 31.8 ± 3.3 | 45.1 ± 4.1 |

| Phenyl Pentanoate Derivative 2 | 3,4-Dichloro | 18.9 ± 1.7 | 29.4 ± 3.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Reagent Preparation:

-

Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Prepare a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

While direct evidence of this compound esters modulating specific signaling pathways is limited, related compounds like phenylbutyrate have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NF-κB Signaling Pathway Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by a this compound ester derivative.

General Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for the synthesis and in vitro biological evaluation of this compound esters.

Conclusion and Future Directions

This compound esters represent a class of compounds with underexplored biological potential. While their primary role to date has been in the field of neurotoxicology as esterase substrates, the broader family of phenyl esters exhibits a range of interesting biological activities, including enzyme inhibition, antimicrobial, antioxidant, and cytotoxic effects. This guide provides a comprehensive overview of the methodologies required to investigate these activities. The illustrative data from related compounds suggest that this compound esters could be promising scaffolds for the development of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters to establish clear structure-activity relationships. Such studies are essential to unlock the full therapeutic potential of this chemical class and to provide the much-needed quantitative data for comparative analysis. The detailed protocols and conceptual frameworks presented herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

Phenyl Valerate as a Substrate for Esterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl valerate is a widely utilized carboxylated ester substrate for the in vitro quantification of esterase activity. Its hydrolysis by esterases yields phenol and valeric acid, and the production of phenol can be monitored spectrophotometrically to determine enzyme kinetics. This guide provides a comprehensive overview of the biochemical properties of this compound as an esterase substrate, detailed experimental protocols for its use, and its application in research and drug development, with a particular focus on Neuropathy Target Esterase (NTE) and Butyrylcholinesterase (BuChE).

Biochemical Properties and Applications

This compound serves as an efficient substrate for several serine esterases.[1] Its utility is most prominent in the field of toxicology, particularly in the study of organophosphorus compound-induced delayed neurotoxicity (OPIDN).[2] In this context, this compound is the substrate of choice for assaying Neuropathy Target Esterase (NTE), a membrane-bound protein in neurons.[1][2] The operational definition of NTE activity is based on its resistance to inhibition by paraoxon and sensitivity to mipafox.[3]

Beyond NTE, this compound is also readily hydrolyzed by Butyrylcholinesterase (BuChE), an enzyme that has been identified as a component of the this compound-hydrolyzing activity in chicken brain fractions.[4] This makes this compound a useful tool for discriminating between different esterase activities in biological samples and for screening potential inhibitors in drug development.

Quantitative Data: Esterase Kinetics with this compound

The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various esterases. A thorough review of the literature did not yield specific Michaelis-Menten constants (Km and Vmax) for Neuropathy Target Esterase (NTE) with this compound; the research focus has been on its use as an assay tool rather than for detailed kinetic characterization.

| Enzyme | Source | Km (µM) | kcat (min-1) | Vmax | IC50 (nM) | Inhibitor | Reference(s) |

| Butyrylcholinesterase (BuChE) | Human (purified) | 0.52 - 0.72 | 45,900 - 49,200 | N/A | N/A | N/A | [4] |

| This compound esterase | Chicken serum | N/A | N/A | N/A | 6 and 51 | Paraoxon | [3] |

| This compound esterase | Chicken serum | N/A | N/A | N/A | 4 and 110 | Mipafox | [3] |

N/A: Not Available in the cited literature.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a 30 mg/mL stock solution of this compound in dimethylformamide.[5] For working solutions, this compound can be dissolved in solvents such as acetone or methanol, but it is important to note that these solvents can influence enzyme activity.[6] this compound is unstable in aqueous solutions, leading to spontaneous hydrolysis. Therefore, it is recommended to dilute it into the working buffer immediately before initiating the assay.

-

Buffer: A common buffer for esterase assays is 50 mM Tris-HCl containing 0.2 mM EDTA, with the pH adjusted to 8.0. Another option is a 50 mM potassium phosphate buffer at pH 7.5.

-

Inhibitor Stock Solutions:

-

Paraoxon: Prepare a 10 mM stock solution in dry acetone.[5]

-

Mipafox: Prepare stock solutions in an appropriate solvent.

-

-

Colorimetric Reagents (for Phenol Detection):

-

4-Aminoantipyrine (4-AAP): Prepare a solution in water. A concentration of 1.23 mM is used in some protocols.

-

Potassium Ferricyanide: Prepare a solution in water. A concentration of 12.1 mM is used in some protocols.

-

Assay for Neuropathy Target Esterase (NTE) Activity

This protocol is adapted from established methods for measuring NTE activity in cell lysates or tissue homogenates. NTE activity is determined as the difference between the this compound hydrolysis rate in the presence of paraoxon (which inhibits background esterases) and the rate in the presence of both paraoxon and the NTE-specific inhibitor, mipafox.

Procedure:

-

Sample Preparation: Prepare cell lysate or tissue homogenate in a suitable buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0).

-

Inhibitor Incubation:

-

In separate tubes, incubate the sample with:

-

Buffer only (for total this compound esterase activity).

-

40 µM paraoxon (to inhibit non-NTE esterases).

-

40 µM paraoxon and 50 µM mipafox (to inhibit both non-NTE and NTE esterases).

-

-

Incubate for 20 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding this compound to a final concentration of 0.5 mM (in the presence of 0.03% w/v Triton X-100 to aid substrate solubility).

-

Incubate for 20 minutes at 37°C.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 1.23 mM 4-aminoantipyrine (often prepared in a solution containing SDS, e.g., 33.25 mg/ml SDS).

-

Add 12.1 mM potassium ferricyanide for colorimetric determination of the phenol product.

-

-

Measurement:

-

Measure the absorbance of the resulting dye at 486 nm using a microplate reader or spectrophotometer.

-

-

Calculation of NTE Activity:

-

NTE Activity = (Activity with paraoxon) - (Activity with paraoxon + mipafox).

-

Visualizations

Experimental Workflow for NTE Activity Assay

Caption: Workflow for determining NTE activity using this compound.

Conceptual Pathway: NTE Inhibition and Organophosphorus-Induced Delayed Neuropathy (OPIDN)

Caption: The role of NTE inhibition in the pathogenesis of OPIDN.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of Phenyl Valerate in Nature: A Technical Guide to its Potential Occurrence and Analysis

An in-depth exploration of the natural sources, biosynthesis, and analytical methodologies relevant to Phenyl Valerate and its structural analogs for researchers, scientists, and drug development professionals.

Introduction

This compound, the ester of phenol and valeric acid, is a compound of interest in various chemical and pharmaceutical fields. While widely utilized as a synthetic fragrance and flavoring agent, its natural occurrence remains largely undocumented in scientific literature. This technical guide addresses the current understanding of this compound's presence in nature, delving into the known occurrences of its close structural relatives: other phenyl esters and valerate esters. By examining the established biosynthetic pathways and analytical protocols for these analogous compounds, this document provides a comprehensive framework for researchers seeking to investigate the potential natural sources of this compound.

Natural Occurrence of Structurally Related Esters

Despite a lack of direct evidence for this compound in natural products, a variety of structurally similar phenyl and valerate esters have been identified in an array of plants, fruits, and essential oils. These compounds contribute significantly to the flavor and aroma profiles of these natural sources. The following table summarizes the documented occurrences of these analogous esters.

| Ester Name | Chemical Structure | Natural Source(s) | Reference(s) |

| Phenyl Esters | |||

| Phenyl acetate | C₈H₈O₂ | Strawberries, passion fruit, black tea, Arabidopsis thaliana, Euglena gracilis | [1] |

| Benzyl valerate | C₁₂H₁₆O₂ | Artemisia annua (sweet wormwood), Capsicum annuum (pepper) | [2][3] |

| Valerate Esters | |||

| Methyl valerate | C₆H₁₂O₂ | Pineapple, apple, coffee, honey, kiwi, melon, papaya, strawberry, tea, wine, blackberry, baked potato, olive, starfruit, passion fruit, soursop, Bourbon vanilla, mountain papaya, naranjilla fruit | [4][5][6] |

| Ethyl valerate | C₇H₁₄O₂ | Wines, Bantu beer, sake, honey, apple, banana, morello cherry, guava | [7] |

| Propyl valerate | C₈H₁₆O₂ | Apple, Cananga odorata (ylang-ylang), melon, vanilla | [8] |

| Isoamyl valerate | C₁₀H₂₀O₂ | Apple, banana, beer, cider, cognac, cornmint oil, eucalyptus oil, feverfew flower oil, manuka oil, peppermint oil, plum, sherry, tomato, water mint | [9][10][11] |

Biosynthesis of Phenyl and Valerate Esters in Plants

The biosynthesis of esters in plants generally involves the enzymatic condensation of an alcohol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs). The formation of this compound in a natural system would likely involve the convergence of the phenylpropanoid pathway (producing the phenol moiety) and fatty acid metabolism (producing the valeryl-CoA moiety).

Phenylpropanoid Pathway and Phenol Formation

The phenylpropanoid pathway is a major route for the synthesis of a wide variety of plant secondary metabolites derived from the amino acid phenylalanine. This pathway is responsible for the production of precursors to lignin, flavonoids, and various phenolic compounds.

Fatty Acid Metabolism and Valeryl-CoA Formation

Valeric acid (pentanoic acid) is a short-chain fatty acid. Its activated form, valeryl-CoA, is derived from fatty acid metabolism. The biosynthesis of short-chain fatty acids can occur through various pathways, including the β-oxidation of longer-chain fatty acids.

Hypothetical Biosynthesis of this compound

The final step in the hypothetical biosynthesis of this compound would be the esterification of phenol with valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Experimental Protocols for the Analysis of Phenyl and Valerate Esters

The identification and quantification of volatile and semi-volatile esters like this compound and its analogs in complex natural matrices are primarily achieved through chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

A typical workflow for the analysis of these esters from a plant or food matrix involves sample preparation, extraction, chromatographic separation, and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation and Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. The fiber is then desorbed in the GC inlet.

-

Steam Distillation-Extraction (SDE): A simultaneous distillation and extraction method that is effective for isolating a wide range of volatile and semi-volatile compounds.

-

Solvent Extraction: Using organic solvents like hexane or dichloromethane to extract the compounds from the matrix.

-

-

GC-MS Parameters (Illustrative Example):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 40-60 °C, held for a few minutes, then ramped up to 250-300 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-500.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and authentic standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of less volatile or thermally labile phenolic esters.

-

Sample Preparation and Extraction:

-

Solvent Extraction: Using polar solvents such as methanol, ethanol, or acetonitrile, often with the addition of a small amount of acid to improve the extraction of phenolic compounds.

-

Solid-Phase Extraction (SPE): Used for cleanup and concentration of the extract before HPLC analysis.

-

-

HPLC Parameters (Illustrative Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification. DAD allows for the acquisition of UV-Vis spectra, which can aid in the identification of phenolic compounds.

-

-

Identification: Compounds are identified by comparing their retention times and UV-Vis spectra (if using DAD) or mass spectra (if using LC-MS) with those of authentic standards.

Conclusion

While the natural occurrence of this compound has not been definitively established, the presence of numerous structurally related phenyl and valerate esters in a wide range of plants and food products suggests that its formation in nature is plausible. The biosynthetic machinery for producing both the phenol and valerate precursors is widespread in the plant kingdom. The analytical methodologies detailed in this guide, particularly GC-MS and HPLC, provide the necessary tools for researchers to conduct targeted searches for this compound in natural matrices. Future investigations into the volatile and phenolic profiles of a broader range of plant species may yet reveal the elusive natural sources of this compound.

References

- 1. PHENYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 2. Benzyl valerate | 10361-39-4 | Benchchem [benchchem.com]

- 3. Benzyl pentanoate | C12H16O2 | CID 82584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl valerate (624-24-8) for sale [vulcanchem.com]

- 5. Methyl valerate | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Methyl pentanoate (FDB003229) - FooDB [foodb.ca]

- 7. ethyl valerate, 539-82-2 [perflavory.com]

- 8. propyl valerate, 141-06-0 [thegoodscentscompany.com]

- 9. isoamyl isovalerate [flavscents.com]

- 10. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isoamyl acetate - Wikipedia [en.wikipedia.org]

Methodological & Application

Phenyl Valerate Lipase Assay: A Detailed Protocol for Microplate-Based Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol. Their broad substrate specificity and stability in organic solvents have made them valuable biocatalysts in various industrial applications, including the production of pharmaceuticals, biofuels, and fine chemicals.[1][2] The development of robust and efficient high-throughput screening assays for lipase activity is crucial for enzyme characterization, inhibitor screening, and process optimization. This document provides a detailed protocol for a sensitive and reliable colorimetric lipase assay using phenyl valerate as a substrate in a 96-well microplate format.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the substrate, this compound, by lipase. This reaction releases phenol and valeric acid. The liberated phenol can be detected spectrophotometrically, either directly or after a color-developing reaction, providing a quantitative measure of lipase activity. For enhanced sensitivity, the Folin-Ciocalteu reagent can be used to react with the phenol, producing a blue-colored complex that is measured at a higher wavelength.[3]

Materials and Reagents

-

Enzyme: Purified or crude lipase solution.

-

Substrate: this compound (ensure high purity).

-

Buffer: 0.1 M Tris-HCl buffer, pH 7.0. Other suitable buffers like sodium phosphate can also be used depending on the optimal pH of the lipase being assayed.

-

Detergent: Triton X-100.

-

Detection Reagent (Optional but Recommended): Folin-Ciocalteu phenol reagent.

-

Stopping Reagent: Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M).

-

Solvent for Substrate: Isopropanol or acetonitrile.

-

Microplates: Clear, flat-bottom 96-well microplates.

-

Microplate Reader: Capable of measuring absorbance at the desired wavelength (e.g., 410 nm for p-nitrophenol analogs or 750 nm for the Folin-Ciocalteu method).[4][5]

-

Incubator: Capable of maintaining the desired reaction temperature (e.g., 37°C or 40°C).[3]

Experimental Protocols

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in isopropanol or acetonitrile. This stock solution should be stored at -20°C.

-

Working Substrate Solution (e.g., 1 mM): Prepare a fresh working solution by diluting the stock solution in the assay buffer (0.1 M Tris-HCl, pH 7.0) containing 1% (v/v) Triton X-100.[3] The detergent helps to emulsify the substrate in the aqueous buffer. It is crucial to use a freshly prepared solution as phenyl esters can undergo gradual dissociation in buffer.[3]

-

Enzyme Solution: Prepare a dilution series of the lipase in the assay buffer to determine the optimal enzyme concentration.

-

Folin-Ciocalteu Reagent: Use the commercially available reagent, which may require dilution with distilled water according to the manufacturer's instructions.

-

Sodium Carbonate Solution (0.1 M): Dissolve 1.06 g of sodium carbonate in 100 mL of distilled water.

Microplate Assay Protocol

-

Prepare the Reaction Mixture:

-

Add 180 µL of the working substrate solution to each well of a 96-well microplate.

-

Include control wells:

-

Blank (No Enzyme): Add 20 µL of assay buffer instead of the enzyme solution.

-

Positive Control (Known Lipase): Use a standard lipase preparation with known activity.

-

Negative Control (Vehicle Control): If testing inhibitors dissolved in a solvent (e.g., DMSO), include wells with the solvent alone.

-

-

-

Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add 20 µL of the enzyme solution (or inhibitor solution for inhibition assays) to the appropriate wells to start the reaction. The total reaction volume will be 200 µL.

-

Incubate: Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-30 minutes).[3] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction:

-

Direct Detection (for p-nitrophenyl analogs): The reaction can be stopped by adding a stopping reagent like 0.1 M sodium carbonate, which also enhances the color of the p-nitrophenolate ion.[5]

-

Folin-Ciocalteu Method: Stop the reaction by adding the Folin-Ciocalteu reagent, followed by the sodium carbonate solution to develop the color.

-

-

Measure Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength. For assays using p-nitrothis compound, the absorbance of the released p-nitrophenol is typically measured at 410 nm.[4] For the Folin-Ciocalteu method with this compound, the absorbance is measured at 750 nm.[3]

Data Presentation

Quantitative data from the lipase assay should be summarized in clear and structured tables for easy interpretation and comparison.

Lipase Activity and Kinetic Parameters

The activity of the lipase can be calculated using a standard curve of the product (phenol or p-nitrophenol). One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified assay conditions. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.

| Lipase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Candida antarctica B | Phenyl Acetate | 0.165 | 0.26 (U/mL) | 7.0 | 40 |

| Kocuria flava Y4 | p-Nitrophenyl Acetate | 4.625 | 125 (µmol/min/mg) | 8.0 | 35 |

| Thermomyces lanuginosus | p-Nitrophenyl Palmitate | - | - | 7.0 | 50 |

| Porcine Pancreas | p-Nitrophenyl Butyrate | - | - | 8.0 | 37 |

Note: The data presented are representative values obtained from various literature sources for similar substrates and may not be specific to this compound.[3][5]

Inhibitor Screening and IC50 Determination

This assay can be adapted for screening lipase inhibitors. The percentage of inhibition is calculated, and the IC50 value (the concentration of an inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

| Inhibitor | Target Lipase | Substrate | IC50 (µM) | Inhibition Type |

| Orlistat | Pancreatic Lipase | p-Nitrophenyl Butyrate | ~0.1 | Covalent |

| Flavonoid F01 | Pancreatic Lipase | p-Nitrophenyl Palmitate | 17.68 | Competitive |

| Saponins | Pancreatic Lipase | - | 0.36 (mg/mL) | - |